Butyl methyl(phenyl)phosphinate
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Overview
Description
Butyl methyl(phenyl)phosphinate is an organophosphorus compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of a phosphinate group, which is a phosphorus atom bonded to an oxygen atom and two organic groups. The structure of this compound includes a butyl group, a methyl group, and a phenyl group attached to the phosphorus atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of butyl methyl(phenyl)phosphinate typically involves the reaction of phenylphosphinic acid with butyl alcohol and methyl alcohol under controlled conditions. The reaction is usually catalyzed by an acid or base to facilitate the esterification process. The general reaction can be represented as follows: [ \text{PhP(O)(OH)H} + \text{BuOH} + \text{MeOH} \rightarrow \text{PhP(O)(OBu)(OMe)} + \text{H}_2\text{O} ]
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of high-purity reagents and optimized reaction conditions, such as temperature and pressure control, are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions: Butyl methyl(phenyl)phosphinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphinate group to a phosphine group.
Substitution: The butyl, methyl, or phenyl groups can be substituted with other organic groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like alkoxides or amines can be used for substitution reactions.
Major Products:
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phosphinates depending on the nucleophile used.
Scientific Research Applications
Butyl methyl(phenyl)phosphinate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its use as a therapeutic agent, particularly in the development of drugs targeting specific enzymes.
Industry: It is used in the production of flame retardants, plasticizers, and other specialty chemicals.
Mechanism of Action
The mechanism of action of butyl methyl(phenyl)phosphinate involves its interaction with molecular targets such as enzymes. The phosphinate group can mimic the transition state of enzyme-catalyzed reactions, thereby inhibiting enzyme activity. This property makes it a valuable tool in the study of enzyme mechanisms and the development of enzyme inhibitors.
Comparison with Similar Compounds
Phenylphosphinic acid: Similar structure but lacks the butyl and methyl groups.
Butyl phosphinate: Contains a butyl group but lacks the phenyl and methyl groups.
Methyl phosphinate: Contains a methyl group but lacks the butyl and phenyl groups.
Uniqueness: Butyl methyl(phenyl)phosphinate is unique due to the presence of all three organic groups (butyl, methyl, and phenyl) attached to the phosphorus atom. This unique structure imparts distinct chemical properties and reactivity, making it a versatile compound for various applications.
Properties
IUPAC Name |
[butoxy(methyl)phosphoryl]benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17O2P/c1-3-4-10-13-14(2,12)11-8-6-5-7-9-11/h5-9H,3-4,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGKNNAXXZYLYDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOP(=O)(C)C1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17O2P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50518024 |
Source
|
Record name | Butyl methyl(phenyl)phosphinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50518024 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51103-74-3 |
Source
|
Record name | Butyl methyl(phenyl)phosphinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50518024 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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